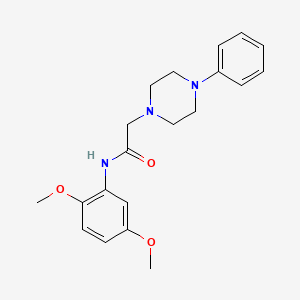
THK5351 R enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
THK5351 R enantiomer is an R enantiomer of THK5351 . It can be radiolabeled and used as a radiotracer for in vivo imaging of tau pathology in the brain . It binds to AD hippocampal homogenates with high affinity (Kd = 2.9 nmol/L; Bmax = 368.3 pmol/g tissue) .
Synthesis Analysis
The synthesis of THK5351 involves compound optimization of arylquinoline derivatives . The S-enantiomer of arylquinoline derivatives has been found to have more favorable pharmacokinetic profiles than the R-enantiomers .Molecular Structure Analysis
The molecular formula of THK5351 R enantiomer is C18H18FN3O2 . Its molecular weight is 327.35 . The IUPAC name is (2R)-1-fluoro-3- [2- [6- (methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol .Chemical Reactions Analysis
THK5351 can be radiolabeled and used as a radiotracer for in vivo imaging of tau pathology in the brain . The binding amount of THK5351 correlates with the amount of tau deposits in human brain samples .Physical And Chemical Properties Analysis
THK5351 R enantiomer appears as a solid, light yellow to yellow substance . It is soluble in DMSO . It can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 2 years and -20°C for 1 year .Mechanism of Action
properties
IUPAC Name |
(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@H](CF)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
THK5351 (R enantiomer) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)

![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)

![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)
